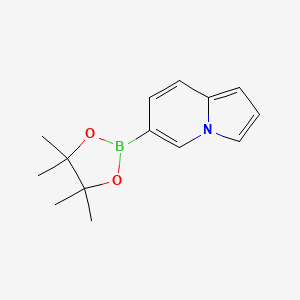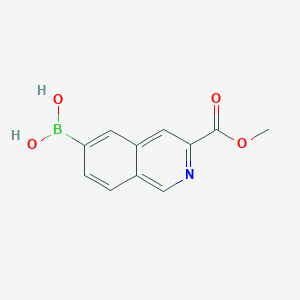
(3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring, which is further substituted with a methoxycarbonyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through various methods, such as the Bischler-Napieralski reaction or Pomeranz-Fritsch reaction.
Introduction of Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and appropriate carboxylic acid derivatives.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions: (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters or anhydrides.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
(3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the design of boron-containing biomolecules for biological studies, such as enzyme inhibitors or fluorescent probes.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.
作用机制
The mechanism of action of (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and sensors. The methoxycarbonyl group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the isoquinoline and methoxycarbonyl groups.
(4-(Methoxycarbonyl)phenyl)boronic Acid: A structurally related compound with a methoxycarbonyl group attached to a phenyl ring instead of an isoquinoline ring.
(3-(Carboxy)isoquinolin-6-yl)boronic Acid: A similar compound with a carboxy group instead of a methoxycarbonyl group.
Uniqueness: (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid is unique due to the presence of both the isoquinoline and methoxycarbonyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C11H10BNO4 |
|---|---|
分子量 |
231.01 g/mol |
IUPAC 名称 |
(3-methoxycarbonylisoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO4/c1-17-11(14)10-5-8-4-9(12(15)16)3-2-7(8)6-13-10/h2-6,15-16H,1H3 |
InChI 键 |
XGTYLNNJXLOOPL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=CC(=NC=C2C=C1)C(=O)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


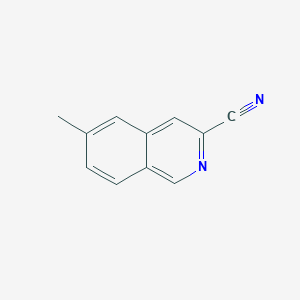

![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)

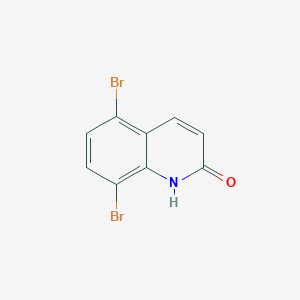
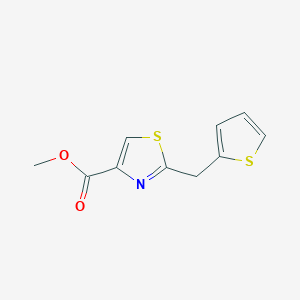
![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)
![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)
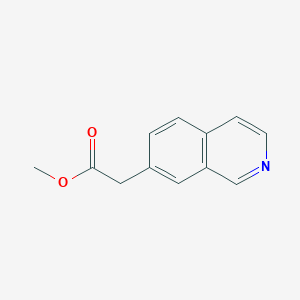

![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13668292.png)
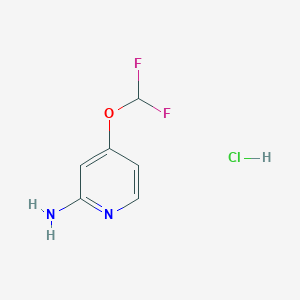
![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
